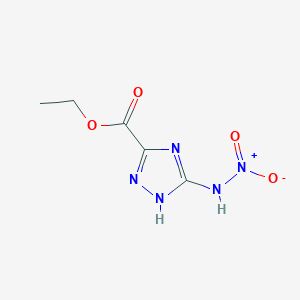![molecular formula C24H32N4O5 B11552191 N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B11552191.png)
N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-methoxyphenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-methoxyphenoxy)acetohydrazide is a complex organic compound with a unique structure that includes aromatic rings, nitro groups, and hydrazide functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-methoxyphenoxy)acetohydrazide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bis(2-methylpropyl)amino group: This can be achieved by reacting 2-methylpropylamine with an appropriate halogenated precursor under basic conditions.
Nitration of the aromatic ring:
Condensation reaction: The final step involves the condensation of the nitro-substituted aromatic amine with 2-(2-methoxyphenoxy)acetohydrazide under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while substitution reactions could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-methoxyphenoxy)acetohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-methoxyphenoxy)acetohydrazide: shares similarities with other aromatic hydrazides and nitro-substituted compounds.
N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-methoxyphenoxy)acetohydrazide: can be compared to compounds like nitroanilines and hydrazones.
Uniqueness
The uniqueness of N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-methoxyphenoxy)acetohydrazide lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C24H32N4O5 |
|---|---|
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
N-[(E)-[2-[bis(2-methylpropyl)amino]-5-nitrophenyl]methylideneamino]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C24H32N4O5/c1-17(2)14-27(15-18(3)4)21-11-10-20(28(30)31)12-19(21)13-25-26-24(29)16-33-23-9-7-6-8-22(23)32-5/h6-13,17-18H,14-16H2,1-5H3,(H,26,29)/b25-13+ |
Clé InChI |
JPQVDONUERTTJM-DHRITJCHSA-N |
SMILES isomérique |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)COC2=CC=CC=C2OC |
SMILES canonique |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)COC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11552108.png)
![2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-6-nitrophenol](/img/structure/B11552121.png)
![1-[(E)-{[4-(acetylamino)phenyl]imino}methyl]naphthalen-2-yl naphthalene-1-carboxylate](/img/structure/B11552127.png)

![N-{3-[(1E)-1-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl}benzamide](/img/structure/B11552132.png)
![2,4-dibromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B11552147.png)
![2-[(2-Hydroxy-5-methoxybenzylidene)amino]-4,5-dimethyl-3-thiophenecarbonitrile](/img/structure/B11552154.png)

![N-(4-bromophenyl)-5-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-5-oxopentanamide](/img/structure/B11552162.png)
![N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylidene]biphenyl-2,2'-diamine](/img/structure/B11552164.png)
![(3E)-N-(4-bromophenyl)-3-[2-(naphthalen-1-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B11552179.png)
![2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate](/img/structure/B11552180.png)
![3-(3-chlorophenyl)-1-(5,5-dimethyl-3-{[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11552185.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(4-bromophenyl)butanamide](/img/structure/B11552189.png)
